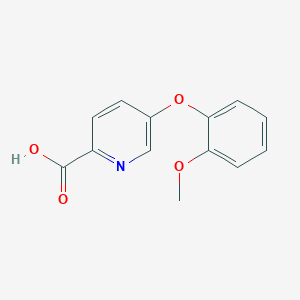

5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-methoxyphenoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-17-11-4-2-3-5-12(11)18-9-6-7-10(13(15)16)14-8-9/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBBRQQDDVCGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Methoxyphenoxy)pyridine-2-carboxylic Acid: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry and materials science, pyridine-based compounds continue to be a cornerstone of innovation. Their unique electronic properties and versatile reactivity make them privileged scaffolds in the design of novel therapeutic agents and functional materials. This guide focuses on a specific, nuanced structure: 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid . While this compound is not extensively cataloged in commercial databases, its structural motifs suggest significant potential. This document serves as a technical primer, synthesizing data from analogous structures to provide a predictive yet scientifically grounded overview. We will delve into its chemical identity, propose a robust synthetic pathway, and forecast its physicochemical and spectroscopic characteristics. The insights herein are designed to empower researchers to confidently approach the synthesis and application of this and related molecules.

Chemical Identity and Structural Elucidation

As of the latest literature review, a specific CAS number for this compound has not been assigned, suggesting its status as a novel or sparsely documented chemical entity. However, its structure can be precisely defined, and its properties can be inferred from closely related, well-characterized compounds.

The core structure consists of a pyridine-2-carboxylic acid moiety. The pyridine ring is substituted at the 5-position with a phenoxy group, which in turn bears a methoxy substituent at its 2-position (ortho-position).

Key Structural Features:

-

Pyridine-2-carboxylic acid Scaffold : Also known as picolinic acid, this core is a bidentate chelating agent, a feature that can be pivotal in its biological activity and chemical reactivity.[1][2]

-

Diaryl Ether Linkage : The ether bond connecting the pyridine and phenyl rings provides a degree of conformational flexibility, which is a key consideration in molecular modeling and structure-activity relationship (SAR) studies.

-

2-Methoxyphenoxy Group : The ortho-methoxy group on the phenoxy ring can influence the molecule's conformation through steric effects and potential intramolecular hydrogen bonding. It also modulates the electronic properties of the phenyl ring.

For comparative analysis, the following related compounds are of interest:

-

5-Methoxy-2-pyridinecarboxylic acid : CAS No. 29082-92-6[3][4]

-

5-(3-methoxyphenoxy)pyridine-2-carboxylic acid : A positional isomer.[5]

-

5-(2-methylphenoxy)pyridine-2-carboxylic acid : CAS No. 1542935-15-8[6]

The IUPAC name for the target compound is This compound .

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction, a common method for forming diaryl ethers.

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of the Ester Intermediate (Ullmann Condensation)

-

Materials :

-

Methyl 5-bromopyridine-2-carboxylate (1.0 eq)

-

2-Methoxyphenol (guaiacol) (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent)

-

-

Procedure :

-

To a dry, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-bromopyridine-2-carboxylate, 2-methoxyphenol, copper(I) iodide, and potassium carbonate.

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the methyl 5-(2-methoxyphenoxy)pyridine-2-carboxylate intermediate.

-

Part B: Hydrolysis to the Carboxylic Acid

-

Materials :

-

Methyl 5-(2-methoxyphenoxy)pyridine-2-carboxylate (1.0 eq)

-

Lithium hydroxide (LiOH) (1.5 eq)

-

Tetrahydrofuran (THF) and Water (solvent mixture)

-

1M Hydrochloric acid (HCl)

-

-

Procedure :

-

Dissolve the ester intermediate in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain the final product, this compound.

-

Predicted Physicochemical Properties

The following properties are predicted based on the chemical structure and data from analogous compounds.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₃H₁₁NO₄ | From chemical structure |

| Molecular Weight | 245.23 g/mol | From chemical structure |

| Appearance | White to off-white solid | Typical for similar aromatic carboxylic acids |

| Melting Point | 180-200 °C | Based on similar structures like 5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid (197 °C)[7] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | General characteristic of aromatic carboxylic acids[1] |

| pKa | ~3.5 - 4.5 | The pyridine nitrogen is basic, and the carboxylic acid is acidic. The exact pKa will be influenced by the substituents. |

| LogP | ~2.5 - 3.5 | Estimated based on the lipophilicity of the phenoxy and methoxy groups. |

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyridine and phenyl protons, as well as the methoxy and carboxylic acid protons.

-

Carboxylic Acid Proton (-COOH) : A broad singlet downfield, typically > 10 ppm.

-

Pyridine Protons : Three signals in the aromatic region (7.5-9.0 ppm), likely showing doublet or doublet of doublets splitting patterns.

-

Phenoxy Protons : Four signals in the aromatic region (6.8-7.5 ppm), with coupling patterns characteristic of a 1,2-disubstituted benzene ring.

-

Methoxy Protons (-OCH₃) : A sharp singlet around 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Carboxylic Carbon (-COOH) : A signal in the range of 165-175 ppm.

-

Aromatic Carbons : Multiple signals between 110-160 ppm for the pyridine and phenyl rings. The carbons attached to oxygen and nitrogen will be further downfield.

-

Methoxy Carbon (-OCH₃) : A signal around 55-60 ppm.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the compound is expected to show:

-

[M+H]⁺ ion : at m/z 246.0761 (positive mode)

-

[M-H]⁻ ion : at m/z 244.0615 (negative mode)

Fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group, and cleavage of the ether bond.[8][9]

Infrared (IR) Spectroscopy

Key expected vibrational frequencies include:

-

O-H stretch (carboxylic acid) : A broad band from 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid) : A strong absorption around 1700-1730 cm⁻¹

-

C-O-C stretch (ether) : Strong absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

-

C=C and C=N stretches (aromatic rings) : Multiple bands in the 1400-1600 cm⁻¹ region.

Potential Applications in Drug Discovery and Research

While specific biological data for this compound is not available, its structural components are present in numerous biologically active molecules.

Potential as an Enzyme Inhibitor

The pyridine-2-carboxylic acid scaffold is a known metal-chelating pharmacophore. This property is exploited in the design of inhibitors for metalloenzymes. For example, derivatives of picolinic acid have been investigated as inhibitors of histone deacetylases (HDACs) and other zinc-dependent enzymes.

Role in Cancer Research

Many pyridine derivatives are explored as anticancer agents. For instance, compounds with a pyridine-carboxylic acid core have been investigated as inhibitors of monocarboxylate transporter 4 (MCT4), a protein involved in lactate transport in tumor cells, which is crucial for their survival.[10]

Antimicrobial and Anti-inflammatory Potential

Pyridine carboxylic acids and their derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[11][12][13] The specific substitution pattern of this compound could modulate these activities, making it a candidate for screening in these therapeutic areas.

Logical Framework for Biological Evaluation

Caption: A workflow for the biological evaluation of the title compound.

Conclusion

This compound represents a promising, albeit underexplored, chemical entity. By leveraging established synthetic methodologies and predictive chemical principles, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological investigation. The convergence of the picolinic acid scaffold with a diaryl ether linkage suggests a rich potential for this molecule in the fields of medicinal chemistry and beyond. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the exploration of this and related novel chemical structures.

References

-

Mol-Instincts. 5-(METHOXYCARBONYL)PYRIDINE-2-CARBOXYLIC ACID. [Link]

-

PubMed. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [Link]

-

US EPA. 5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid Properties. [Link]

-

PubChemLite. 5-(3-methoxyphenoxy)pyridine-2-carboxylic acid (C13H11NO4). [Link]

-

Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. [Link]

- Google Patents.

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

001CHEMICAL. CAS No. 1542935-15-8, 5-(2-methylphenoxy)pyridine-2-carboxylic acid. [Link]

-

ECHA. Pyridine-2-carboxylic acid - Registration Dossier. [Link]

-

PrepChem.com. Synthesis of pyridine-2-carboxylic acid. [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

-

Wikipedia. Picolinic acid. [Link]

- Google Patents.

-

ScienceDirect. Antimycobacterial pyridine carboxamides: From design to in vivo activity. [Link]

-

NIST. 2-Pyridinecarboxylic acid. [Link]

-

Taylor & Francis Online. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

-

ResearchGate. Synthesis and Biological Activities of 2-Carboxyphenyloxamoylamino Acids, their Salts with 2-ethoxy-6,9-Diaminoacridine and D-gl. [Link]

-

ResearchGate. Mode of action of the 5-butyl-2-pyridine carboxylic acid on viability, cellular integrity and time-kill kinetics. [Link]

-

RSC Publishing. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. [Link]

-

MDPI. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

Encyclopedia.pub. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Pyridinecarboxylic acid [webbook.nist.gov]

- 3. 29082-92-6|5-Methoxy-2-pyridinecarboxylic acid|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - 5-(3-methoxyphenoxy)pyridine-2-carboxylic acid (C13H11NO4) [pubchemlite.lcsb.uni.lu]

- 6. 001chemical.com [001chemical.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. scienceready.com.au [scienceready.com.au]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. publications.cuni.cz [publications.cuni.cz]

- 13. researchgate.net [researchgate.net]

Physicochemical Profiling of 5-(2-Methoxyphenoxy)pyridine-2-carboxylic Acid

[1][2]

Executive Summary

5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid (CAS: 1535466-06-8) represents a specialized scaffold in medicinal chemistry, particularly within the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other metalloenzyme modulators.[1] As a substituted picolinic acid, its physicochemical behavior is dominated by a zwitterionic character that critically influences solubility, permeability, and target binding affinity.

This technical guide provides an in-depth analysis of the acidity (pKa) and ionization profile of this molecule. By synthesizing structural electronic effects with authoritative pKa data from analogous pyridine systems, we establish a predictive model for its dissociation constants and detail the experimental protocols required for empirical validation.

Structural Analysis & Electronic Effects

The molecule comprises a central pyridine ring substituted with a carboxylic acid at position C2 and a (2-methoxyphenoxy) ether linkage at position C5.

-

Core Scaffold (Picolinic Acid): The 2-carboxylic acid and the pyridine nitrogen form a bidentate chelating motif capable of binding divalent metal ions (e.g., Fe²⁺, Zn²⁺). This proximity also facilitates strong intramolecular hydrogen bonding and zwitterion formation.

-

5-(2-Methoxyphenoxy) Substituent:

-

Inductive Effect (-I): The oxygen atom exerts an electron-withdrawing inductive effect, potentially lowering the pKa of the ring nitrogen compared to an alkyl-pyridine.[1]

-

Resonance Effect (+M): Crucially, the ether oxygen at C5 is para to the C2 position and conjugated with the ring nitrogen. The lone pair donation (+M effect) increases electron density on the pyridine nitrogen, thereby increasing its basicity (raising pKa₂) relative to unsubstituted picolinic acid.

-

Steric Influence: The ortho-methoxy group on the phenyl ring adds lipophilicity and steric bulk but has limited direct electronic impact on the pyridine nitrogen's ionization.

-

Figure 1: Structural Logic & Electronic Flow

Caption: Electronic interplay between the 5-aryloxy donor and the picolinic acid core.

pKa Values and Microspecies Distribution

For this compound, the ionization profile is characterized by two distinct dissociation steps. Due to the zwitterionic nature of picolinic acid derivatives, the assignment of pKa values requires careful distinction between the macroscopic and microscopic constants.

Predicted Dissociation Constants

Based on Hammett substituent constants for 5-alkoxy pyridines and experimental data for picolinic acid (pKa₁ ≈ 1.0, pKa₂ ≈ 5.32), the predicted values are:

| Constant | Predicted Value | Assignment | Chemical Species Transition |

| pKa₁ | 1.0 – 1.4 | Carboxyl (COOH) | Cation ( |

| pKa₂ | 5.4 – 5.8 | Pyridinium (NH⁺) | Zwitterion ( |

| pI | 3.2 – 3.6 | Isoelectric Point | pH of minimum solubility |

Note: The 5-aryloxy group typically raises the pyridine nitrogen pKa by 0.2–0.5 units compared to the unsubstituted parent due to resonance stabilization of the protonated cation.[1]

Microspecies Equilibrium

The molecule exists primarily as a zwitterion in the pH range of 2.0 to 5.0. This has profound implications for solubility, as zwitterions possess high crystal lattice energy and low water solubility (isoelectric precipitation).

Figure 2: pH-Dependent Microspecies

Caption: Dominant microspecies transitions across the physiological pH range.

Experimental Determination Protocol

Given the predicted low solubility of the zwitterionic form, standard aqueous potentiometric titration may yield noisy data. The Yasuda-Shedlovsky cosolvent extrapolation method is the gold standard for this class of compounds.

Method: Potentiometric Titration in Methanol/Water

Objective: Determine thermodynamic pKa values by extrapolating apparent pKa (

Reagents:

-

0.1 M HCl and 0.1 M KOH (standardized, carbonate-free).

-

HPLC-grade Methanol (MeOH).

-

Ionic Strength Adjuster: 0.15 M KCl.

Workflow:

-

Preparation: Prepare three assay solutions containing the analyte (approx. 0.5 mM) in 30%, 40%, and 50% (w/w) MeOH/Water mixtures.

-

Calibration: Calibrate the pH electrode using the "4-parameter" method to account for the liquid junction potential in mixed solvents.

-

Titration: Titrate from pH 1.5 to pH 11.0 under inert gas (Argon/Nitrogen) purge to prevent

absorption. -

Data Analysis:

-

Calculate

for each solvent ratio. -

Plot

vs. -

The Y-intercept represents the aqueous pKa.

-

Figure 3: Experimental Workflow (GLpKa)

Caption: Validated workflow for pKa determination of sparingly soluble zwitterions.

Physicochemical Implications for Drug Development[2]

Solubility Profile

-

pH 1.2 (Gastric): Moderate solubility (Cationic).

-

pH 3.5 (Duodenum): Minimum solubility (Isoelectric Zwitterion). This poses a risk for precipitation in the upper small intestine.

-

pH 7.4 (Plasma): High solubility (Anionic).

Lipophilicity (LogD)

The lipophilicity of this compound is highly pH-dependent.[1]

-

LogP (Intrinsic): ~2.2 (Predicted for neutral species, though virtual).

-

LogD (pH 7.4): ~ -0.5 to 0.5 (Anionic species is hydrophilic).

-

Permeability: Passive diffusion is maximal at the isoelectric point (pH ~3.5), where the net charge is zero, despite the solubility penalty.

References

-

Bordwell, F. G. "pKa Values in Organic Chemistry." Organic Chemistry Data. Link

-

IUPAC. "Dissociation Constants of Organic Bases in Aqueous Solution." Butterworths, London.

-

BLD Pharm. "this compound Product Data (CAS 1535466-06-8)." Link

-

Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.

-

Box, K. J., et al. "The determination of pKa values of some benzamidine derivatives." Journal of Pharmaceutical and Biomedical Analysis, 2003.

Comprehensive Analysis of the Thermodynamic Stability of 5-(2-Methoxyphenoxy)pyridine-2-carboxylic Acid

Executive Summary & Molecular Architecture[1]

5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid represents a specialized scaffold in medicinal chemistry, often utilized as a pharmacophore in metalloenzyme inhibitors (e.g., HIF-PH inhibitors) or as a fragment in structure-based drug design.[1] Its stability profile is governed by the interplay between the electron-deficient pyridine ring, the acidic picolinic moiety, and the electron-rich diaryl ether linkage.

This guide provides a rigorous analysis of its thermodynamic behavior, moving beyond basic properties to explore the mechanistic causality of degradation.

Structural Rationale

The molecule consists of three distinct thermodynamic domains:

-

The Picolinic Acid Headgroup (Position 2): The primary site of thermal instability (decarboxylation) and metal chelation.

-

The Pyridine Core: An electron-deficient heterocycle that dictates pKa and solubility.[1]

-

The 5-Phenoxy Tail: An electron-donating substituent (+M effect) that modulates the electron density of the pyridine ring, influencing the activation energy for decarboxylation.

Thermodynamic Degradation Pathways

The thermodynamic stability of this compound is not defined by a single parameter but by competing degradation pathways. The most critical risk for picolinic acid derivatives is thermal decarboxylation.[1]

Thermal Decarboxylation (The Hammick Mechanism)

Unlike benzoic acids, picolinic acids undergo decarboxylation at lower temperatures due to the proximity of the pyridine nitrogen. The reaction proceeds via the Hammick Mechanism , involving a zwitterionic intermediate.

-

Mechanism: The proton from the carboxylic acid transfers to the pyridine nitrogen. The resulting zwitterion allows the carboxylate group to leave as CO₂, generating an ylide intermediate which is subsequently protonated.

-

Impact of the 5-Alkoxy Group: The 5-(2-methoxyphenoxy) substituent is an electron-donating group (EDG).[1] By donating electron density into the pyridine ring, it stabilizes the protonated nitrogen in the zwitterion. Paradoxically, this can lower the activation energy for decarboxylation compared to unsubstituted pyridine-2-carboxylic acid, making this molecule more thermally sensitive during high-temperature processing (e.g., hot-melt extrusion).[1]

Oxidative Instability

While the diaryl ether linkage is chemically robust, the pyridine nitrogen is susceptible to N-oxidation under stress conditions (peroxides), and the methoxy group on the phenyl ring is a site for radical-initiated oxidation.

Pathway Visualization

The following diagram illustrates the competing thermodynamic pathways and the critical zwitterionic transition state.

Figure 1: Mechanistic pathways for thermal and oxidative degradation.[1] The zwitterionic intermediate is the rate-limiting state for decarboxylation.

Solid-State Thermodynamics & Polymorphism[1]

For drug development, the solid-state form dictates apparent solubility and shelf-life.[1] Picolinic acid derivatives exhibit a high propensity for hydrate formation due to the ability of the pyridine nitrogen and carboxylic acid to participate in extensive hydrogen bonding networks.

Lattice Energy & Solubility

-

Predicted Melting Point: Based on structural analogs (e.g., 5-methoxypicolinic acid), the melting point is expected in the range of 185°C – 200°C .

-

Solubility Profile:

Polymorph Screening Strategy

Do not rely on a single crystallization solvent.[1] The thermodynamic stable form must be identified to prevent phase transitions during formulation.

Figure 2: Polymorph screening workflow to identify the thermodynamically stable crystal form.

Experimental Framework: Stability Assessment

This section details the specific protocols required to validate the theoretical risks outlined above. These protocols align with ICH Q1A (R2) guidelines but are adapted for the specific reactivities of picolinic acids.

Stress Testing Protocol (Forced Degradation)

| Stress Condition | Conditions | Target Degradant | Mechanistic Insight |

| Acid Hydrolysis | 1N HCl, 60°C, 24h | Ether Cleavage | Checks robustness of the diaryl ether linkage. |

| Base Hydrolysis | 1N NaOH, 60°C, 24h | None (Stable) | Carboxylate anion is highly stable; validates resistance to hydrolysis. |

| Oxidation | 3% H₂O₂ in MeOH, RT | N-Oxide | Assesses susceptibility of pyridine nitrogen to oxidation.[1] |

| Thermal (Solid) | 105°C, 3 days | Decarboxylated Product | Critical: Simulates hot-melt extrusion or drying risks.[1] |

| Photostability | 1.2M Lux hours | Radical Species | Checks for photo-induced ether cleavage.[1] |

Analytical Methodology (HPLC)

To accurately monitor thermodynamic stability, the analytical method must separate the parent acid from its decarboxylated analog (5-(2-methoxyphenoxy)pyridine).[1]

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the carboxylic acid, improving retention).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (Pyridine core) and 280 nm (Phenoxy ether).[1]

Protocol: Determining the Decarboxylation Temperature ( )

This is the most vital experiment for establishing processing limits.

-

Instrument: Differential Scanning Calorimetry (DSC) with TGA (Thermogravimetric Analysis).

-

Sample: 2-5 mg in a pinhole aluminum pan (allows CO₂ escape).

-

Ramp: 10°C/min from 40°C to 300°C.

-

Interpretation:

-

Look for an endotherm (melting) immediately followed by or overlapping with an exotherm (decomposition).[1]

-

Cross-reference with TGA: A weight loss of ~18% (MW of CO₂ / MW of Parent) confirms decarboxylation.

-

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] (2003).[1][5] [Link]

-

Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[6][7] Canadian Journal of Chemistry, 50(18), 3017-3027 (1972).[1][7] [Link]

-

Luo, Y., et al. "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery."[1] Journal of Agricultural and Food Chemistry, 68(39), 10519–10531 (2020). [Link]

-

Ash, M. Handbook of Pharmaceutical Additives.[1] Synapse Information Resources (2002).[1] (General reference for picolinic acid physical properties and solubility profiles).

-

MacDonald, J. C., et al. "Solid-State Structures of Picolinic Acid Derivatives."[1] Crystal Growth & Design, 8(5), 1543-1550 (2008).[1] (Reference for polymorphism and hydrate formation in pyridine carboxylic acids).

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 3. memmert.com [memmert.com]

- 4. ICH Official web site : ICH [ich.org]

- 5. researchgate.net [researchgate.net]

- 6. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Synthesis of 5-(2-Methoxyphenoxy)pyridine-2-carboxylic Acid: A Detailed Guide for Researchers

Introduction: Significance and Applications

5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine-2-carboxylic acid core linked to a methoxyphenoxy group, makes it a valuable scaffold for the synthesis of biologically active molecules. Pyridine-2-carboxylic acids and their derivatives are known to act as chelating agents and are found in a variety of pharmacologically active compounds. The ether linkage to a substituted phenyl ring allows for the exploration of a large chemical space, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. This guide provides detailed, field-proven protocols for the synthesis of this important research compound, grounded in established chemical principles.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through two primary and robust strategies, both of which involve the formation of a diaryl ether bond as the key step. The choice between these pathways may depend on the availability of starting materials, desired scale, and laboratory capabilities. Both routes typically commence with a commercially available pyridine derivative, such as a 5-halopyridine-2-carboxylate, and culminate in the hydrolysis of an ester intermediate to afford the final carboxylic acid.

Visualizing the Synthetic Strategy

Caption: Overall synthetic approach to this compound.

Protocol 1: Ullmann Condensation Route

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, utilizing a copper catalyst to couple an aryl halide with a phenol.[1][2] Modern iterations of this reaction often employ ligands to improve efficiency and allow for milder reaction conditions.[3]

Causality of Experimental Choices

-

Starting Materials: Methyl 5-bromopyridine-2-carboxylate is chosen as the aryl halide due to the favorable reactivity of the C-Br bond in copper-catalyzed cross-coupling reactions. The methyl ester serves as a protecting group for the carboxylic acid, which would otherwise interfere with the basic conditions of the reaction. 2-Methoxyphenol (guaiacol) is the nucleophilic partner.

-

Catalyst and Ligand: A copper(I) source, such as copper(I) iodide (CuI), is a common and effective catalyst for Ullmann-type reactions. The addition of a ligand, such as L-proline or a phenanthroline derivative, can accelerate the reaction and improve yields by stabilizing the copper intermediates.

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Cesium carbonate is often more effective due to its higher solubility in organic solvents.

-

Solvent: A high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Detailed Step-by-Step Protocol

Step 1: Synthesis of Methyl 5-(2-methoxyphenoxy)pyridine-2-carboxylate

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromopyridine-2-carboxylate (1.0 eq), 2-methoxyphenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and cesium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the methyl 5-bromopyridine-2-carboxylate.

-

Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Filter the mixture through a pad of celite to remove insoluble copper salts.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 5-(2-methoxyphenoxy)pyridine-2-carboxylate as a solid.

Step 2: Hydrolysis to this compound

-

Dissolve the purified methyl 5-(2-methoxyphenoxy)pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., a 3:1 v/v ratio).

-

Add an aqueous solution of lithium hydroxide (LiOH) (2-3 eq, e.g., 1 M solution).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[4]

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to pH 3-4 with 1 M hydrochloric acid (HCl). A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Route

Nucleophilic aromatic substitution (SNAr) is an alternative strategy, particularly effective when the pyridine ring is activated by a strong electron-withdrawing group at a position ortho or para to the leaving group.[3][5] In this context, a 5-nitro group can serve as a potent activator for the displacement of a leaving group at the 5-position.

Causality of Experimental Choices

-

Starting Materials: Methyl 5-nitropyridine-2-carboxylate is an ideal substrate for SNAr due to the strong electron-withdrawing nature of the nitro group, which stabilizes the negatively charged Meisenheimer intermediate.[3] 2-Methoxyphenol acts as the nucleophile.

-

Base: A strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the 2-methoxyphenol to form the corresponding phenoxide, which is a much stronger nucleophile.

-

Solvent: A polar aprotic solvent such as DMF or DMSO is essential to dissolve the reactants and facilitate the SNAr reaction.

Detailed Step-by-Step Protocol

Step 1: Synthesis of Methyl 5-(2-methoxyphenoxy)pyridine-2-carboxylate

-

In a dry round-bottom flask under an inert atmosphere, suspend potassium carbonate (1.5 eq) in anhydrous DMF.

-

Add 2-methoxyphenol (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature to form the potassium phenoxide.

-

Add a solution of methyl 5-nitropyridine-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 5-(2-methoxyphenoxy)pyridine-2-carboxylate.

Step 2: Hydrolysis to this compound

Follow the same hydrolysis procedure as described in Protocol 1, Step 2.

Workflow Visualization

Caption: Step-by-step workflow for the synthesis protocols.

Quantitative Data and Characterization

The following table summarizes the key quantitative aspects of the synthesis and the expected analytical data for the final product. Note that yields are representative and can vary based on reaction scale and optimization.

| Parameter | Protocol 1 (Ullmann) | Protocol 2 (SNAr) |

| Starting Materials | Methyl 5-bromopyridine-2-carboxylate, 2-Methoxyphenol | Methyl 5-nitropyridine-2-carboxylate, 2-Methoxyphenol |

| Key Reagents | CuI, L-Proline, Cs₂CO₃ | K₂CO₃ |

| Typical Yield (Step 1) | 60-80% | 70-90% |

| Typical Yield (Step 2) | >90% | >90% |

Characterization Data for this compound

| Analysis | Expected Data |

| Molecular Formula | C₁₃H₁₁NO₄ |

| Molecular Weight | 245.23 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.0 (br s, 1H, COOH), ~8.3 (d, 1H), ~8.0 (d, 1H), ~7.5 (dd, 1H), ~7.2-7.0 (m, 4H), ~3.8 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): ~165, ~152, ~150, ~148, ~142, ~139, ~125, ~122, ~121, ~118, ~113, ~56 |

| Mass Spectrometry (ESI-) | m/z: 244.06 [M-H]⁻ |

Note: The NMR chemical shifts are predicted based on the analysis of structurally related compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Troubleshooting and Scientific Insights

-

Low Yield in Ullmann Condensation: If the Ullmann reaction shows low conversion, ensure all reagents and the solvent are anhydrous. The use of a more sophisticated ligand, such as a phenanthroline derivative, may improve the yield. Additionally, increasing the reaction temperature or time could drive the reaction to completion.

-

Side Reactions in SNAr: In the SNAr protocol, if the starting nitro-compound is not fully consumed, a higher reaction temperature or a stronger base (e.g., NaH, used with caution) might be necessary. Ensure the 2-methoxyphenol is fully deprotonated before the addition of the electrophile.

-

Incomplete Hydrolysis: If the ester hydrolysis is sluggish, gentle heating (e.g., to 40-50 °C) can accelerate the reaction. Using a different base, such as sodium hydroxide, may also be effective. Ensure sufficient equivalents of base are used to both saponify the ester and neutralize any acidic protons.

-

Purification Challenges: The final carboxylic acid product can sometimes be challenging to purify by column chromatography due to its polarity. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often an effective alternative for obtaining a highly pure product.

Conclusion

The synthesis of this compound is readily achievable through either a copper-catalyzed Ullmann condensation or a nucleophilic aromatic substitution pathway, followed by ester hydrolysis. Both routes are robust and utilize commercially available starting materials. The choice of protocol will depend on the specific resources and expertise available. The detailed procedures and scientific rationale provided in this guide are intended to empower researchers to successfully synthesize this valuable compound for their drug discovery and development programs.

References

-

Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Finch, N., et al. (1978). Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry, 21(12), 1269-74. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

PubChemLite. 5-(3-methoxyphenoxy)pyridine-2-carboxylic acid (C13H11NO4). [Link]

-

Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

-

Wikipedia. Ullmann reaction. [Link]

Sources

- 1. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. irl.umsl.edu [irl.umsl.edu]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

Scalable preparation of 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid

Application Note: Scalable Synthesis of 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid

Executive Summary

This application note details a robust, scalable protocol for the preparation of This compound , a critical biaryl ether scaffold often utilized in the development of P2X3 receptor antagonists (e.g., analogs of Gefapixant).

While nucleophilic aromatic substitution (SNAr) is common for pyridine functionalization, the 5-position (meta to nitrogen) is electronically deactivated, rendering standard SNAr inefficient even with a 2-cyano activating group. Consequently, this protocol utilizes a Ligand-Promoted Ullmann-Type Coupling to establish the ether linkage, followed by a controlled Alkaline Hydrolysis to access the carboxylic acid. This route is optimized for kilogram-scale production, prioritizing cost-efficiency, safety, and impurity rejection.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary unit operations. The strategic choice of the nitrile precursor (5-bromo-2-cyanopyridine) serves two purposes: it is a commercially available commodity chemical, and the nitrile group is robust enough to survive the copper-catalyzed coupling conditions while being easily converted to the acid in the final step.

Figure 1: Retrosynthetic strategy utilizing a nitrile intermediate to mask the carboxylic acid.

Process Development & Critical Parameters

Step 1: The Ullmann Coupling

Standard Ullmann couplings require high temperatures (>200°C) and stoichiometric copper. To ensure scalability, we employ a modified Ullmann protocol using a bidentate ligand (2-Picolinic acid) which stabilizes the Cu(I) species, allowing the reaction to proceed at 90–100°C with catalytic copper loadings (5–10 mol%).

-

Catalyst: Copper(I) Iodide (CuI) is preferred for its stability and cost.

-

Ligand: 2-Picolinic acid forms a soluble, anionic Cu-complex that facilitates the oxidative addition of the aryl bromide.

-

Base: Potassium phosphate (K3PO4) is selected over carbonates (e.g., K2CO3) because it minimizes nitrile hydrolysis side-reactions during the coupling phase.

-

Solvent: DMSO is critical for solubilizing the inorganic base and the copper-ligand complex.

Step 2: Nitrile Hydrolysis

The hydrolysis is thermodynamically favorable but requires care to avoid decarboxylation.

-

Conditions: Aqueous NaOH with Methanol as a co-solvent ensures homogeneity.

-

Isolation: The product is isolated via pH-swing precipitation . By adjusting the pH to the acid’s isoelectric point (pH 3–4), the product crystallizes out, leaving copper residues and inorganic salts in the mother liquor.

Detailed Experimental Protocols

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 5-Bromo-2-cyanopyridine | 183.01 | 1.0 | Electrophile |

| 2-Methoxyphenol (Guaiacol) | 124.14 | 1.1 | Nucleophile |

| Copper(I) Iodide (CuI) | 190.45 | 0.05 | Catalyst |

| 2-Picolinic Acid | 123.11 | 0.10 | Ligand |

| K3PO4 (anhydrous) | 212.27 | 2.0 | Base |

| DMSO | - | 5 Vol | Solvent |

Protocol A: Synthesis of 5-(2-Methoxyphenoxy)picolinonitrile

-

Inertion: Purge a jacketed glass reactor with nitrogen for 15 minutes.

-

Charging: Charge DMSO (5 volumes), 5-Bromo-2-cyanopyridine (1.0 equiv), 2-Methoxyphenol (1.1 equiv), CuI (0.05 equiv), 2-Picolinic acid (0.10 equiv), and K3PO4 (2.0 equiv).

-

Critical Process Parameter (CPP): Ensure K3PO4 is finely ground to maximize surface area.

-

-

Degassing: Sparge the slurry with nitrogen for an additional 30 minutes. Oxygen is a poison for the catalytic cycle.

-

Reaction: Heat the mixture to 90°C . Agitate at 400 RPM.

-

Monitoring: Monitor by HPLC after 12 hours. The reaction is complete when the bromide starting material is <1.0 area%.[3]

-

Workup:

-

Cool to 25°C.

-

Dilute with Water (10 volumes) and Ethyl Acetate (10 volumes).

-

Filter the biphasic mixture through a Celite pad to remove insoluble copper salts.

-

Separate phases. Wash the organic layer with 1M NaOH (2 x 5 vol) to remove unreacted phenol.

-

Wash with Brine (5 vol), dry over MgSO4, and concentrate to dryness.

-

Yield Target: 85–90% (Off-white solid).

-

Protocol B: Hydrolysis to this compound

-

Charging: Charge the nitrile intermediate (from Protocol A) into the reactor.

-

Solvent: Add Methanol (5 volumes) and 2M NaOH (aqueous, 3.0 equiv).

-

Reaction: Heat to Reflux (65°C) for 4–6 hours.

-

Stop Point: Monitor for the disappearance of the nitrile peak by HPLC.

-

-

Isolation (Purification by Precipitation):

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove Methanol.

-

Dilute the aqueous residue with Water (5 volumes).

-

Acidification: Slowly add 6M HCl dropwise while stirring until pH 3.0–3.5 is reached. The product will precipitate as a thick white slurry.

-

CPP: Do not overshoot to pH < 1, as the pyridine nitrogen may protonate, increasing solubility and reducing yield.

-

-

Filtration: Filter the solid and wash with cold Water (3 x 2 vol) to remove residual salts.

-

Drying: Dry in a vacuum oven at 50°C for 24 hours.

Process Workflow Diagram

Figure 2: Unit operation workflow from starting materials to isolated API intermediate.

Analytical Controls & Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6) | Conforms to structure. Key peaks: OMe singlet (~3.8 ppm), Pyridine protons. |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |

| Residual Copper | ICP-MS | < 20 ppm (Critical for pharma intermediates) |

| Water Content | Karl Fischer | < 0.5% w/w |

Safety & Hazard Analysis

-

DMSO (Dimethyl Sulfoxide): Readily penetrates skin and can carry toxic contaminants (like Cyanide or Copper) into the body. Wear permeation-resistant gloves (Butyl rubber).

-

Copper(I) Iodide: Toxic to aquatic life. All aqueous waste from Step 1 must be treated as heavy metal waste.

-

Exotherm Control: The acidification step (Step 2, Workup) is exothermic. HCl addition must be controlled to prevent splattering or temperature spikes.

References

-

Merck Sharp & Dohme Corp. (2020). Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1. Organic Process Research & Development. [Link][1]

-

Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews. [Link]

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiols. Accounts of Chemical Research. [Link]

Sources

Crystallization Methods for 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid: Protocols and Best Practices

An Application Guide

Abstract

This comprehensive guide provides detailed application notes and protocols for the crystallization of 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid. The crystallization process is critical for achieving high purity, controlling polymorphism, and obtaining a desired crystal morphology, which are essential attributes for active pharmaceutical ingredients (APIs) and research-grade materials. This document explores several robust crystallization methodologies, including slow cooling, anti-solvent addition, and vapor diffusion. Each protocol is presented with a step-by-step guide, an explanation of the underlying scientific principles, and troubleshooting advice to address common challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and optimize crystallization processes for this and structurally related compounds.

Introduction to this compound

This compound is a pyridine derivative, a class of heterocyclic compounds prevalent in pharmaceuticals and functional materials[1]. The molecule possesses a pyridine-2-carboxylic acid core (a picolinic acid derivative)[2][3], which imparts specific chemical properties, including the potential for zwitterion formation and strong hydrogen bonding capabilities[4][5]. The presence of both a carboxylic acid (a hydrogen bond donor) and a pyridine nitrogen (a hydrogen bond acceptor) makes intermolecular interactions a dominant force in its crystal lattice formation[4]. The 5-position is substituted with a 2-methoxyphenoxy group, which adds steric bulk and modulates the molecule's polarity and solubility.

The ability to control the crystalline form of this compound is paramount. Different crystalline forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, a well-designed crystallization process is not merely a purification step but a critical tool in solid-state engineering. This guide provides a foundational understanding and practical protocols to achieve consistent and high-quality crystalline material.

Foundational Principles: Solubility and Solvent Selection

The cornerstone of any crystallization process is a thorough understanding of the compound's solubility. The principle "soluble hot, insoluble cold" is the basis for the most common recrystallization methods[6]. For this compound, solubility will be influenced by the polarity of the solvent, its capacity for hydrogen bonding, and the solution's pH.

2.1. pH-Dependent Solubility The molecule has an acidic carboxylic acid group and a weakly basic pyridine nitrogen.

-

In acidic solutions (low pH): The pyridine nitrogen can become protonated, forming a cationic species.

-

In basic solutions (high pH): The carboxylic acid will be deprotonated, forming an anionic carboxylate. This amphoteric nature means its solubility in aqueous systems will be lowest near its isoelectric point and will increase significantly in both acidic and basic conditions. This property can be leveraged for purification; for instance, dissolving the compound in a base and then re-precipitating it by adding acid is a common strategy[7][8].

2.2. Solvent Screening A preliminary solvent screen is the most crucial step in developing a crystallization protocol. Small-scale trials (5-10 mg) should be conducted to assess solubility in a range of solvents at both ambient and elevated temperatures.

Table 1: Recommended Solvents for Initial Screening

| Solvent Class | Examples | Polarity | Boiling Point (°C) | Rationale & Expected Behavior |

|---|---|---|---|---|

| Protic | Methanol, Ethanol, Isopropanol (IPA), Water | High | 65, 78, 82, 100 | The carboxylic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents. Good solubility is expected, especially when heated. |

| Aprotic Polar | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Medium-High | 56, 82, 66, 77 | These solvents can accept hydrogen bonds and have moderate dipole moments. They are excellent candidates for creating supersaturation upon cooling or when used in anti-solvent systems. |

| Aprotic Non-Polar | Toluene, Heptane, Hexane | Low | 111, 98, 69 | The compound is expected to have low solubility in these solvents. They are primarily useful as anti-solvents. |

| Other | Dichloromethane (DCM) | Medium | 40 | Its high volatility makes it suitable for slow evaporation methods, though rapid crystallization can sometimes yield lower quality material[6]. |

Crystallization Protocols

Before attempting any crystallization, it is recommended that the starting material has a purity of at least 90% to avoid inhibition of crystal growth by impurities[6][9].

Method 1: Slow Cooling Crystallization

This is the most common recrystallization technique, relying on the principle that solubility decreases as the temperature is lowered. The key to forming well-ordered, large crystals is a slow cooling rate, which allows molecules to orient themselves correctly into the crystal lattice.

Protocol:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol or acetonitrile) in which the compound is sparingly soluble at room temperature but highly soluble when heated.

-

Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If any solid remains, add small aliquots of the solvent until a clear, saturated solution is obtained near the solvent's boiling point.

-

Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To further slow the cooling process and promote larger crystal growth, the flask can be placed in an insulated container (e.g., a Dewar flask or wrapped in glass wool)[9].

-

Maturation: Once at room temperature, the flask can be transferred to a refrigerator or ice bath (0-4 °C) to maximize the yield of precipitated crystals.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove residual impurities from the mother liquor[9].

-

Drying: Dry the crystals under vacuum to a constant weight.

Causality: A slow cooling rate minimizes the degree of supersaturation at any given time, favoring the growth of existing crystal nuclei over the formation of new, smaller nuclei. This leads to larger, more perfect crystals.

Caption: Workflow for Slow Cooling Crystallization.

Method 2: Anti-Solvent Addition

This powerful technique is ideal when a compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible. Supersaturation is induced by changing the composition of the solvent system.

Protocol:

-

Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol or THF) at room temperature.

-

Anti-Solvent Addition: While stirring the solution, slowly add a "poor" or anti-solvent (e.g., water or heptane) dropwise using a pipette or addition funnel.

-

Induction: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This point of initial precipitation is known as the metastable zone limit.

-

Equilibration: Stop the addition and allow the solution to stir for a period (30 minutes to several hours) to allow crystals to nucleate and grow. If needed, a few drops of the "good" solvent can be added to redissolve the fine precipitate, followed by a slower addition of the anti-solvent.

-

Completion: Once a stable suspension of crystals is formed, you may add more anti-solvent to increase the yield.

-

Collection, Washing, and Drying: Follow steps 5-7 from the Slow Cooling protocol. Use a mixture of the solvent/anti-solvent from the final mother liquor for washing.

Causality: The slow addition of an anti-solvent gradually reduces the compound's solubility, creating a controlled state of supersaturation. This avoids rapid, uncontrolled precipitation (crashing out), which often leads to amorphous material or very small crystals.

Caption: Workflow for Anti-Solvent Addition Crystallization.

Method 3: Vapor Diffusion

Vapor diffusion is a gentle and effective method for growing high-quality single crystals suitable for X-ray diffraction. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually inducing crystallization.

Protocol:

-

Preparation: Dissolve 5-10 mg of the compound in a small volume (0.5-1 mL) of a relatively non-volatile "good" solvent (e.g., methanol) in a small, open container (e.g., a vial or test tube).

-

Setup: Place this small container inside a larger, sealed vessel (e.g., a beaker covered with a watch glass or a sealed jar).

-

Anti-Solvent Reservoir: Add a larger volume (5-10 mL) of a volatile anti-solvent (e.g., hexane or diethyl ether) to the bottom of the larger sealed vessel, ensuring the level is below the top of the inner vial.

-

Diffusion: Seal the outer vessel and leave it undisturbed in a vibration-free location for several days to weeks. The more volatile anti-solvent will slowly diffuse in the vapor phase into the compound's solution.

-

Crystal Growth: As the anti-solvent dissolves into the solution, the compound's solubility decreases, leading to slow crystal growth.

-

Collection: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Causality: This method creates an extremely slow and controlled change in solvent composition, maintaining a very low level of supersaturation over a long period. This is ideal for minimizing nucleation events and promoting the growth of a small number of large, high-quality crystals[9].

Caption: Setup for Vapor Diffusion Crystallization.

Troubleshooting Common Crystallization Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | Solution is not sufficiently saturated; compound is too soluble. | Evaporate some of the solvent to increase concentration. Add a suitable anti-solvent. Cool the solution to a lower temperature. |

| "Oiling Out" | Compound's melting point is lower than the crystallization temperature; solution is too concentrated; cooling is too rapid. | Re-heat the solution to dissolve the oil, add more solvent, and cool much more slowly. Use a lower-boiling point solvent. |

| Formation of Fine Powder or Needles | High degree of supersaturation; rapid cooling or anti-solvent addition. | Slow down the crystallization process: reduce the cooling rate, add anti-solvent more slowly, or use vapor diffusion. |

| Low Recovery | Compound is still too soluble in the mother liquor at the final temperature; insufficient precipitation. | Cool the solution to a lower temperature (ice bath). Add an anti-solvent to the mother liquor to precipitate more product. |

| Impure Crystals | Impurities trapped in the crystal lattice (occlusion); rapid crystallization. | Ensure the starting material is sufficiently pure. Use a slower crystallization method. Wash the final crystals thoroughly with cold solvent. A second recrystallization may be necessary. |

| Crystallization Fails to Start | Lack of nucleation sites. | Gently scratch the inside of the flask with a glass rod at the solution's surface[9]. Add a "seed crystal" from a previous successful batch[10]. |

Conclusion

The crystallization of this compound can be successfully achieved through systematic application of fundamental principles. By carefully selecting a solvent system and controlling the rate at which supersaturation is achieved—via temperature change, solvent composition adjustment, or vapor diffusion—researchers can effectively purify the compound and control its solid-state form. The protocols and troubleshooting guide provided herein offer a robust framework for developing a reliable and scalable crystallization process, enabling the consistent production of high-quality crystalline material for research and development.

References

- BenchChem. (2025). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.

- Google Patents. (1991). US5034105A - Carboxylic acid purification and crystallization process.

- CrystEngComm. (n.d.). Creating carboxylic acid co-crystals: The application of Hammett substitution constants. RSC Publishing.

- Bide Pharmatech. (n.d.). 5-Methoxy-2-pyridinecarboxylic acid | 29082-92-6.

- University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Crystallization.

- University Guide. (n.d.). Guide for crystallization.

- ChemScene. (n.d.). 5-Methoxy-2-pyridinecarboxylic acid | 29082-92-6.

- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

- Google Patents. (1997). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.

- CrystEngComm. (2025). Concomitant multicomponent crystals of the CC (ACA–BPY; plate-shaped) and ICC (ACA. −–BPY+–ACA; needle-shaped). Royal Society of Chemistry.

- 001CHEMICAL. (n.d.). 5-(2-methylphenoxy)pyridine-2-carboxylic acid | CAS No. 1542935-15-8.

- Kirk-Othmer Encyclopedia of Chemical Technology. (2000).

- ChemicalBook. (2025). 5-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-92-6.

- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.

- Journal of the American Chemical Society. (2007). Direct Synthesis of Pyridine Derivatives.

- Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation.

- Wikipedia. (n.d.). Picolinic acid.

- BenchChem. (2025). Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid.

- Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid.

- NIST. (n.d.). 2-Pyridinecarboxylic acid. NIST Chemistry WebBook.

- ResearchGate. (2013). Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. Crystal Growth & Design.

- Sigma-Aldrich. (n.d.). 2-Methoxy-5-pyridinecarboxylic acid | 66572-55-2.

- RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. 2-Pyridinecarboxylic acid [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. unifr.ch [unifr.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support: Optimization of 5-(2-Methoxyphenoxy)pyridine-2-carboxylic Acid Synthesis

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 5-(2-methoxyphenoxy)pyridine-2-carboxylic acid , a critical scaffold in medicinal chemistry (often associated with glucokinase activators and P2X3 antagonists).

The most robust synthetic route avoids direct coupling to the carboxylic acid due to solubility issues and zwitterionic interference. Instead, we recommend the Nitrile Route , utilizing 5-bromo-2-pyridinecarbonitrile as the activated electrophile, followed by hydrolysis. This guide focuses on maximizing yield through this specific pathway.

Module 1: The Coupling Step (Ether Formation)

The Challenge: Achieving high conversion of the aryl halide without forming "pyridone" side products or suffering from stalled reactions.

Core Protocol: Nucleophilic Aromatic Substitution (SNAr)

-

Electrophile: 5-Bromo-2-pyridinecarbonitrile[1]

-

Nucleophile: 2-Methoxyphenol (Guaiacol)

-

Base: Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3)[2]

-

Solvent: DMF or DMSO (Anhydrous)

Standard Operating Procedure (SOP):

-

Charge a dried reaction vessel with 5-bromo-2-pyridinecarbonitrile (1.0 eq) and 2-methoxyphenol (1.1 eq) in anhydrous DMF (0.5 M concentration).

-

Add Cs2CO3 (1.5 eq). Note: Cs2CO3 is preferred over K2CO3 for difficult substrates due to higher solubility in organic media and the "cesium effect."

-

Heat to 90–110°C under nitrogen atmosphere for 4–6 hours.

-

Monitor by HPLC/TLC. The nitrile intermediate is less polar than the acid.

Troubleshooting the Coupling

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Particle size of base / Solubility | Switch from K2CO3 to Cs2CO3 . If using K2CO3, grind it to a fine powder before use. |

| Formation of Pyridone | Moisture in solvent | Water acts as a competing nucleophile, hydrolyzing the bromide to a hydroxyl group (tautomerizing to pyridone). Use strictly anhydrous DMF/DMSO. |

| Dark/Tarred Mixture | Oxidative decomposition | Ensure vigorous N2 sparging before heating. Guaiacol is electron-rich and prone to oxidation. |

| Stalled Reaction | Ion pairing | Add a phase transfer catalyst (e.g., 18-Crown-6 with K2CO3) or switch to DMSO to increase the "nakedness" of the phenoxide anion. |

Visual Workflow: Coupling Logic

Caption: Decision tree for troubleshooting the SNAr coupling of 5-bromo-2-pyridinecarbonitrile and guaiacol.

Module 2: The Hydrolysis Step

The Challenge: Converting the nitrile to the carboxylic acid without causing decarboxylation or ether cleavage.

Core Protocol: Alkaline Hydrolysis

-

Substrate: 5-(2-Methoxyphenoxy)picolinonitrile

-

Reagents: NaOH (2.0–3.0 eq), Ethanol/Water (3:1)

-

Temperature: Reflux (80°C)

Standard Operating Procedure (SOP):

-

Dissolve the nitrile intermediate in Ethanol.

-

Add aqueous NaOH (2M solution).

-

Reflux for 2–3 hours. Caution: Monitor closely. Extended reflux times (>12 hours) can lead to ether cleavage.

-

Cool to room temperature.

-

Critical Step: Remove Ethanol under reduced pressure before acidification to prevent esterification or solubility issues during precipitation.

Troubleshooting Hydrolysis

| Symptom | Probable Cause | Corrective Action |

| Partial Hydrolysis (Amide) | Reaction stopped too early | The nitrile hydrolyzes to the primary amide first, then the acid. Extend reaction time or increase NaOH concentration to 4M. |

| Decarboxylation | Acidic workup too harsh | Pyridine-2-carboxylic acids are prone to thermal decarboxylation. Do not heat during the acidification step. Acidify to pH 3–4 at 0°C. |

| Ether Cleavage | Lewis acid contamination / Harsh acid | If using HCl for workup, ensure it is dilute (1M). Strong mineral acids at high temps can cleave the methyl ether on the guaiacol ring. |

Module 3: Purification & Isolation

The Challenge: Isolating the pure acid from the salt mixture.

Protocol:

-

After removing ethanol, the residue is an aqueous solution of the sodium salt of the product.

-

Wash this aqueous phase with Ethyl Acetate (EtOAc) to remove any unreacted neutral organic impurities (e.g., excess guaiacol).

-

Cool the aqueous phase to 0–5°C.

-

Slowly add 1M HCl dropwise until pH reaches ~3.5 (the approximate isoelectric point).

-

The solid product should precipitate.[3] Filter and wash with cold water.[3]

Frequently Asked Questions (FAQs)

Q1: Why use the nitrile precursor instead of 5-bromo-2-pyridinecarboxylic acid? A: Direct coupling with the acid is chemically inefficient. The carboxylic acid moiety can form salts with the base (K2CO3), reducing solubility in aprotic solvents. Furthermore, the carboxylate anion is electron-donating (via induction after deprotonation), which deactivates the ring toward SNAr. The nitrile group is strongly electron-withdrawing, significantly activating the C5 position for nucleophilic attack [1].

Q2: Can I use Ullmann coupling (Copper catalysis) instead of SNAr? A: Yes, but it is generally unnecessary for this specific substrate. The nitrile group makes the ring sufficiently electrophilic for metal-free SNAr. Ullmann coupling (using CuI/Ligands) is recommended only if you are forced to use unactivated pyridine precursors (e.g., 5-bromo-2-methylpyridine) [2].

Q3: My product is oiling out during acidification. How do I fix this? A: This usually happens if the concentration is too high or if residual ethanol is present. Ensure all ethanol is stripped before acidification. If oiling persists, seed the mixture with a pure crystal of the acid or sonicate the mixture at 0°C.

Q4: Is the methoxy group stable under these conditions? A: Yes, the methyl ether is stable under basic hydrolysis. It is only vulnerable to strong Lewis acids (e.g., BBr3) or strong mineral acids (HI, HBr) at high temperatures.

Pathway Visualization

Caption: Optimized synthetic pathway via the Nitrile Route.

References

-

BenchChem. 5-Bromo-2-pyridinecarbonitrile Properties and Applications. (Accessed 2026).[4] The nitrile group acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution. Link

-

BenchChem Technical Support. Troubleshooting Ullmann Coupling Reactions. (Accessed 2026).[4] Comparative analysis of metal-catalyzed vs. metal-free coupling for pyridine derivatives. Link

-

Sigma-Aldrich. 5-Bromo-2-pyridinecarbonitrile Product Data. (Accessed 2026).[4] Safety and physical property data for the electrophile. Link

-

Organic Chemistry Portal. Synthesis of Pyridine-2-carboxylic acid derivatives. General methodologies for hydrolysis of picolinonitriles. Link

Sources

Optimizing temperature and pH for 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid stability

Welcome to the Technical Support Center for 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid .

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical behaviors of this picolinic acid derivative. This molecule possesses a "Jekyll and Hyde" stability profile: the diaryl ether linkage is exceptionally robust, while the picolinic acid moiety (pyridine-2-carboxylic acid) introduces a specific sensitivity to thermal decarboxylation, particularly near its isoelectric point.

Executive Summary: The Stability Matrix

| Parameter | Optimal Range | Critical Danger Zone | Mechanism of Failure |

| Temperature | < 40°C (Storage) | > 60°C (Processing) | Thermal Decarboxylation (Hammick Reaction) |

| pH | pH 7.0 – 9.0 (Anionic) | pH 2.0 – 5.0 (Zwitterionic) | Zwitterion-facilitated CO₂ loss |

| Solvent | Aprotic (DMSO, MeCN) | Protic + Heat | Solvation of transition states |

Module 1: Thermodynamics & Kinetics (FAQs)

Q1: Why is the pH range 2.0–5.0 considered a "Danger Zone" for this molecule?

A: This specific range promotes the formation of the zwitterion , which is the primary driver of degradation.

-

The Science: this compound is a picolinic acid derivative. Picolinic acids undergo thermal decarboxylation via the Hammick Mechanism .[1] This reaction proceeds most rapidly through a zwitterionic intermediate (where the pyridine nitrogen is protonated, and the carboxylic acid is deprotonated).

-

The Causality: In the pH range of ~2.0 to 5.0 (approximating the isoelectric zone), the concentration of this zwitterion is maximized. The positive charge on the ring nitrogen acts as an electron sink, weakening the C-C bond of the carboxylate group, facilitating the loss of CO₂.

-

Recommendation: Maintain a pH > 7.0 during processing. In the anionic form (fully deprotonated), the electron-rich carboxylate is less likely to cleave because the pyridine ring is neutral and less electron-withdrawing.

Q2: I need to heat the compound for a reaction. What is the hard limit?

A: Do not exceed 60°C for prolonged periods (>1 hour) unless the pH is strictly controlled (basic).

-

The Science: While the diaryl ether linkage (the "5-(2-methoxyphenoxy)" part) is stable up to >200°C, the carboxylic acid group is not. First-order kinetics for picolinate decarboxylation show measurable rates starting around 80-100°C in water. However, trace metal ions or specific solvent effects can lower this activation energy.

-

Protocol: If high-temperature synthesis is required, use a basic buffer (Carbonate or Phosphate, pH 8-9) to lock the molecule in its anionic state, which significantly increases the activation energy required for decarboxylation.

Q3: Is the ether linkage susceptible to hydrolysis?

A: Highly unlikely under standard laboratory conditions.

-

The Science: Diaryl ethers are chemically inert compared to esters or amides. The C-O-C bond requires harsh conditions (e.g., concentrated HI or HBr at reflux, or extreme Lewis acids) to cleave. You will observe decarboxylation long before you observe ether cleavage.

Module 2: Troubleshooting & Diagnostics

If you suspect degradation, use this workflow to identify the breakdown products.

Degradation Pathway Visualization

The following diagram illustrates the primary failure mode (Decarboxylation) versus the stable ether moiety.

Caption: The primary degradation pathway is thermal decarboxylation driven by zwitterion formation. The ether linkage remains stable.

Diagnostic Table

| Observation | Probable Cause | Confirmation Test |

| Gas evolution (Bubbling) | Decarboxylation (CO₂ release) | LC-MS: Look for Mass [M-44]. Parent mass minus 44 Da. |

| Precipitation at pH 3-4 | Isoelectric Aggregation | pH Check: Measure supernatant pH. If ~3.5, it is likely the zwitterion precipitating (not necessarily degrading yet). |

| Loss of UV Absorbance | Ring degradation (Rare) | NMR: Check aromatic region. Loss of pyridine signals indicates ring opening (requires oxidative conditions). |

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a solution stable for >30 days at 4°C.

-

Solvent Choice: Select DMSO (Dimethyl sulfoxide) or Methanol . Avoid water for long-term storage if possible to prevent pH drifts.

-

Dissolution:

-

Weigh the target mass.

-

Add solvent to 80% volume.

-

CRITICAL STEP: If using an aqueous buffer, add 1.1 equivalents of NaOH or KOH . This ensures the carboxylic acid is fully deprotonated (Sodium 5-(2-methoxyphenoxy)picolinate).

-

Vortex until dissolved.

-

-

Storage: Aliquot into amber glass vials (protects against potential photo-oxidation of the ether). Store at -20°C.

Protocol B: QC Check for Decarboxylation

Objective: Rapidly verify purity before use.

-

Method: HPLC-UV (254 nm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Note: The acidic mobile phase is fine for the short duration of the run (minutes), but do not store the sample in the autosampler in acidic media for days.

-

-

Marker: The decarboxylated impurity (5-(2-methoxyphenoxy)pyridine) is significantly less polar than the parent acid.

-

Expectation: The impurity will elute later (higher retention time) than the carboxylic acid parent on a C18 column.

-

References

-

Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Link

- Establishes the zwitterionic mechanism for picolinic acid decarboxyl

-

Dyson, P., & Hammick, D. L. (1937).[1] Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society.[1] Link

- Foundational paper on the "Hammick Reaction" mechanism relevant to pyridine-2-carboxylic acids.

-

Lian, J., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment.[2] JACS Au. Link

- Demonstrates the extreme stability of diaryl ethers, requiring specific photocatalysts or extreme conditions to cleave, validating the stability of the phenoxy-pyridine bond.

Sources

Technical Support Center: Troubleshooting the Decarboxylation of 5-(2-Methoxyphenoxy)pyridine-2-carboxylic Acid